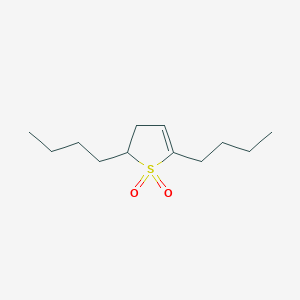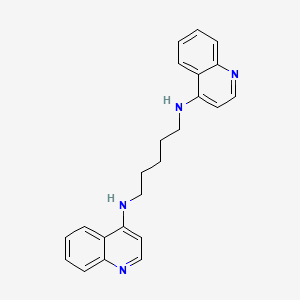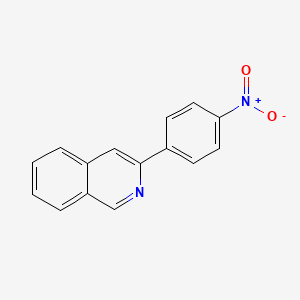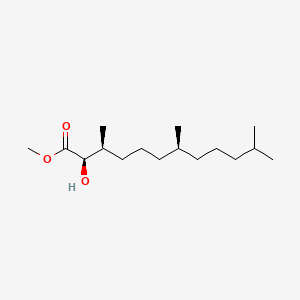![molecular formula C21H20 B14337357 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene CAS No. 106913-99-9](/img/structure/B14337357.png)
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenylbicyclo[331]nona-2,6-diene is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicyclo[331]nonadiene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene typically involves a multi-step process. One common method is the aldol condensation of cyclohex-2-en-1-ones with an additional carbonyl group in the side chain. This approach involves the use of a Mannich base and ethyl acetoacetate as key precursors . The reaction conditions often include acid-catalyzed aldol-crotonic condensation, which allows for the construction of the bicyclo[3.3.1]nonane system in a minimum number of steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and the nature of the interactions with biological molecules. For example, its derivatives may inhibit or activate certain enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,36,7-Dibenzobicyclo[3.3.1]nona-2,6-diene-4,8-dione: This compound has a similar bicyclic structure but includes additional benzene rings and carbonyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound features an oxygen atom in the bicyclic framework.
Uniqueness
2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene is unique due to its specific substitution pattern with phenyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
| 106913-99-9 | |
Molekularformel |
C21H20 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2,6-diphenylbicyclo[3.3.1]nona-2,6-diene |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)20-13-11-19-15-18(20)12-14-21(19)17-9-5-2-6-10-17/h1-10,13-14,18-19H,11-12,15H2 |
InChI-Schlüssel |
LCCWHYICAHCEHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2CC=C(C1C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)



